

# An In-depth Technical Guide to Methyl 2-methoxy-6-nitrobenzoate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Methyl 2-methoxy-6-nitrobenzoate

Cat. No.: B1315254

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## Abstract

**Methyl 2-methoxy-6-nitrobenzoate** is a substituted aromatic nitro compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its spectral characterization. While specific biological activity data for this compound is limited in publicly available literature, this guide also discusses the known biological activities of structurally related nitrobenzoate derivatives, suggesting potential areas for future investigation.

## Chemical Properties and Data

**Methyl 2-methoxy-6-nitrobenzoate**, with the CAS number 77901-52-1, is a pale yellow crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value
CAS Number	77901-52-1
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>5</sub>
Molecular Weight	211.17 g/mol
Melting Point	63-65 °C[1]
Appearance	Pale yellow needles[1]
Solubility	Soluble in ethanol[1]

## Synthesis and Experimental Protocols

The synthesis of **Methyl 2-methoxy-6-nitrobenzoate** can be achieved through a nucleophilic aromatic substitution reaction on a dinitro-substituted precursor. The following protocol is based on a reported laboratory-scale synthesis.[1]

### Synthesis of the Precursor: Methyl 2,6-dinitrobenzoate

Materials:

- 2,6-Dinitrobenzoic acid
- Dimethyl sulfate
- Sodium hydrogen carbonate
- Dry acetone
- Water
- Aqueous ethanol

Procedure:

- A solution of 2,6-dinitrobenzoic acid (30 g, 0.14 M) and dimethyl sulfate (13.5 ml, 0.14 M) in dry acetone (500 ml) is prepared.

- Sodium hydrogen carbonate (15 g, 0.18 M) is added to the solution.
- The resulting mixture is heated under reflux for 30 hours.
- After cooling, the mixture is filtered.
- The filtrate is diluted with water (700 ml) to precipitate the ester.
- The crude product is collected and recrystallized from aqueous ethanol to afford Methyl 2,6-dinitrobenzoate as yellow needles.

## Synthesis of Methyl 2-methoxy-6-nitrobenzoate

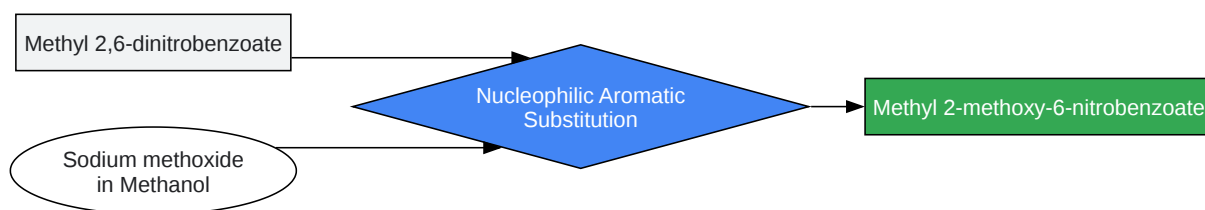
Materials:

- Methyl 2,6-dinitrobenzoate
- Sodium methoxide
- Absolute methanol
- Water
- Ether
- Ethanol

Procedure:

- Methyl 2,6-dinitrobenzoate (31 g, 0.14 M) is dissolved in a solution of commercial sodium methoxide (14.6 g, 0.27 M) in absolute methanol (600 ml).
- The mixture is heated under reflux for 11 hours.
- The bulk of the solvent is removed under reduced pressure.
- The residue is diluted with water (400 ml) and extracted with ether (4 x 150 ml).
- The combined ethereal extracts are washed with water until the aqueous phase is colorless.

- The ethereal solution is dried, and the solvent is removed.
- The resulting ester is crystallized from ethanol to yield **Methyl 2-methoxy-6-nitrobenzoate** as pale yellow needles (Yield: 73%).<sup>[1]</sup>



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Synthesis of **Methyl 2-methoxy-6-nitrobenzoate**.

## Spectroscopic Characterization

The structure of the synthesized **Methyl 2-methoxy-6-nitrobenzoate** has been confirmed by various spectroscopic methods. The key data are summarized below.

### Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Interpretation
3080	Aromatic C-H stretch
1730	C=O (ester) stretch
1600, 1480	Aromatic C=C stretch
1520	Asymmetric NO <sub>2</sub> stretch
1260	C-O (ester) stretch

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

- Solvent: CDCl<sub>3</sub>

- Chemical Shifts ( $\delta$ ) in ppm:
  - 3.85 (s, 3H, CO<sub>2</sub>CH<sub>3</sub>)
  - 3.90 (s, 3H, OCH<sub>3</sub>)
  - 7.20-7.85 (m, 3H, aromatic)[1]

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
211.0483	38	[M] <sup>+</sup> (Calculated for C <sub>9</sub> H <sub>9</sub> NO <sub>5</sub> : 211.0481)[1]
194	35	[M - OH] <sup>+</sup>
180	100	[M - OCH <sub>3</sub> ] <sup>+</sup>
76	20	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

## Reactivity

The nitro group of **Methyl 2-methoxy-6-nitrobenzoate** can be readily reduced to an amino group, providing a pathway to other valuable intermediates.

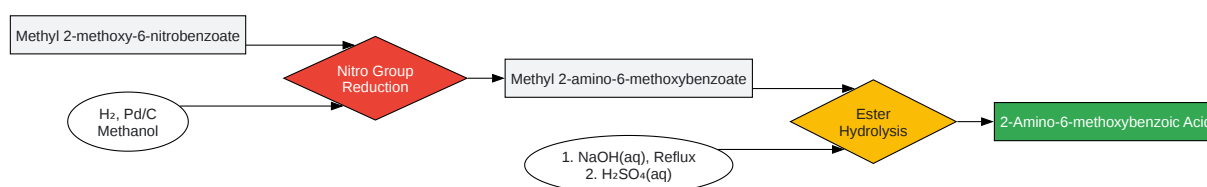
## Reduction to 2-Amino-6-methoxybenzoic Acid

Materials:

- **Methyl 2-methoxy-6-nitrobenzoate**
- Methanol
- 10% Palladium on charcoal (Pd/C)
- Hydrogen gas
- Aqueous sodium hydroxide (5%)
- Sulfuric acid (5%)

## Procedure:

- **Methyl 2-methoxy-6-nitrobenzoate** (21 g, 0.1 M) is dissolved in methanol (600 ml).
- 10% Palladium on charcoal (600 mg) is added as a catalyst.
- The mixture is hydrogenated at atmospheric pressure until the uptake of hydrogen gas ceases.
- The solution is filtered to remove the catalyst.
- The filtrate is concentrated to yield a dark oil (the crude amine).
- This oil is immediately refluxed with 5% aqueous sodium hydroxide (250 ml) until a clear solution is obtained (hydrolysis of the ester).
- The solution is cooled, extracted once with ether (30 ml) to remove non-acidic impurities.
- The aqueous phase is carefully acidified to pH 4 with 5% sulfuric acid to precipitate the product.
- The precipitate of 2-Amino-6-methoxybenzoic acid is collected by filtration, washed with cold water, and dried.



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Reduction of **Methyl 2-methoxy-6-nitrobenzoate**.

## Biological Activity and Potential Applications

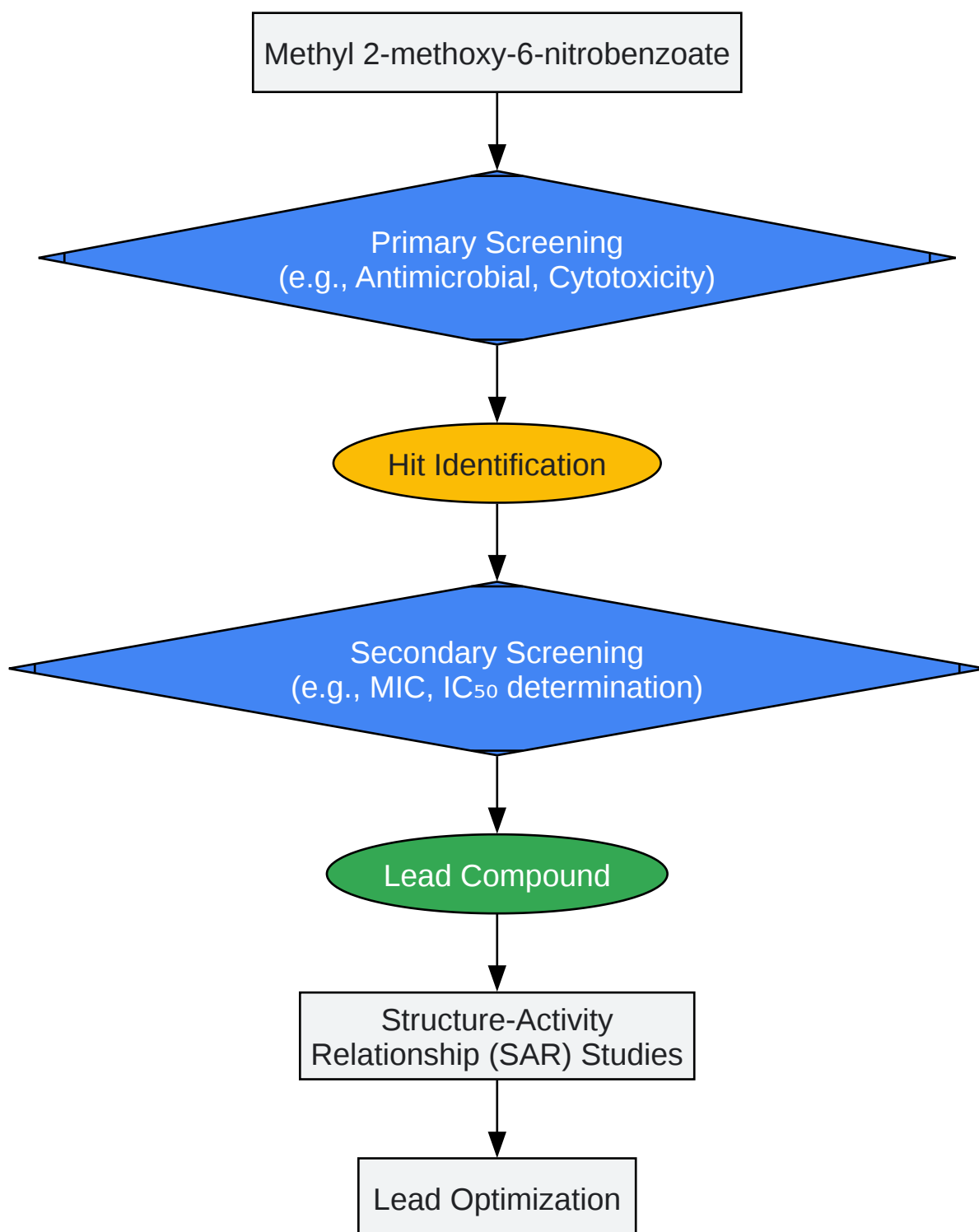
While specific studies on the biological activity of **Methyl 2-methoxy-6-nitrobenzoate** are not prominent in the searched literature, the broader class of substituted nitrobenzoates has attracted attention in medicinal chemistry.

### General Biological Activities of Nitrobenzoates

- **Antimicrobial Activity:** Nitroaromatic compounds are known to exhibit antimicrobial properties. Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can damage cellular components.
- **Anti-inflammatory Effects:** Some nitrobenzoate derivatives have been investigated for their anti-inflammatory potential.
- **Chemoattractants:** Certain nitrobenzoates have been shown to act as chemoattractants for some bacterial strains, such as *Pseudomonas*.<sup>[2]</sup>

### Potential as a Synthetic Intermediate

The reactivity of the nitro and ester functional groups, as well as the potential for substitution on the aromatic ring, makes **Methyl 2-methoxy-6-nitrobenzoate** a potentially useful intermediate for the synthesis of more complex molecules with desired biological activities.



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General workflow for biological activity screening.

## Conclusion



**Methyl 2-methoxy-6-nitrobenzoate** is a readily synthesizable compound with well-defined chemical and spectral properties. While its specific biological activities remain to be thoroughly investigated, its structural features and the known bioactivities of related nitroaromatic compounds suggest that it could be a valuable building block in the development of new therapeutic agents. Further research into its biological effects is warranted to explore its full potential in drug discovery and development.

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## References

- 1. scispace.com [scispace.com]
- 2. Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains - PMC [pmc.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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